![molecular formula C27H26NO2P B8234073 1-((11bR)-Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl)-3,5-dimethylpiperidine](/img/structure/B8234073.png)
1-((11bR)-Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl)-3,5-dimethylpiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
“1-((11bR)-Dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-yl)-3,5-dimethylpiperidine” is a chemical compound with the molecular formula C27H26NO2P . It has a molecular weight of 427.5 g/mol .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . For instance, the monodentate phosphite BINOL-POMe is generally prepared using one of two methods. The first method involves the treatment of the BINOL derived chlorophosphite with methanol in the presence of triethylamine . Alternatively, treatment of BINOL with triethylamine followed by the careful addition of dichloromethylphosphite at 0°C affords the compound in one-step from commercially available materials .
Molecular Structure Analysis
The molecular structure of this compound can be represented by its InChI string and Canonical SMILES . The InChI string is InChI=1S/C27H26NO2P/c1-18-16-20-10-4-6-12-22 (20)24-25-23-13-7-5-11-21 (23)17-19 (2)27 (25)30-31 (29-26 (18)24)28-14-8-3-9-15-28/h4-7,10-13,16-17H,3,8-9,14-15H2,1-2H3 . The Canonical SMILES is CC1=CC2=CC=CC=C2C3=C1OP (OC4=C3C5=CC=CC=C5C=C4C)N6CCCCC6 .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 427.5 g/mol . It has a computed XLogP3-AA value of 7.7, indicating its lipophilicity . It has no hydrogen bond donors and has 3 hydrogen bond acceptors . The compound has 1 rotatable bond . The exact mass and monoisotopic mass of the compound are 427.17011607 g/mol . The topological polar surface area is 29.5 Ų .
Eigenschaften
IUPAC Name |
1-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-3,5-dimethylpiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26NO2P/c1-18-15-19(2)17-28(16-18)31-29-24-13-11-20-7-3-5-9-22(20)26(24)27-23-10-6-4-8-21(23)12-14-25(27)30-31/h3-14,18-19H,15-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYXGTLYQABYRIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)P2OC3=C(C4=CC=CC=C4C=C3)C5=C(O2)C=CC6=CC=CC=C65)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26NO2P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((11bR)-Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl)-3,5-dimethylpiperidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S,2R)-[2-(4-Bromo-phenyl)-cyclopropyl]-carbamic acid tert-butyl ester](/img/structure/B8233991.png)

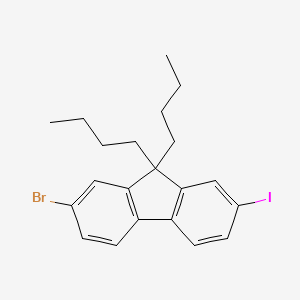
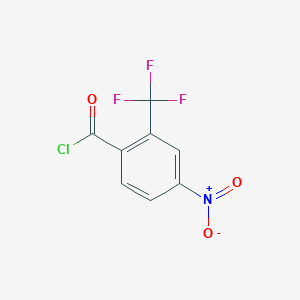
![(R)-55'66'77'88'-Octahydro-33'-bis(246-trimethylphenyl)-[11'-binaphthalene]-22'-diol](/img/structure/B8234018.png)
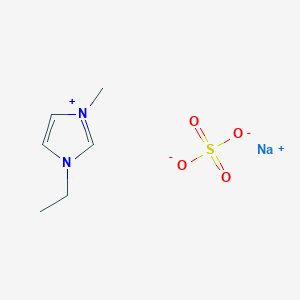
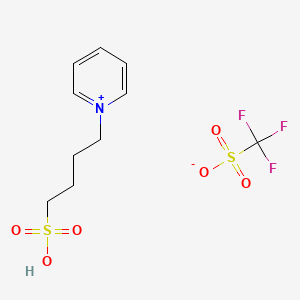
![2,6-Bis(trimethylstannyl)dithieno[3,2-b:2',3'-d]thiophene](/img/structure/B8234044.png)
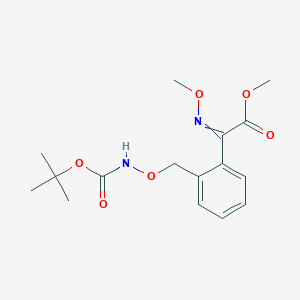
![(S)-33'-Bis(4-chlorophenyl)-[11'-binaphthalene]-22'-diol](/img/structure/B8234064.png)
![(R)-5,5',6,6',7,7',8,8'-Octahydro-3,3'-bis(4-methoxyphenyl)-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B8234067.png)
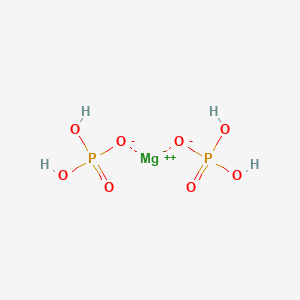
![1-(8,9,10,11,12,13,14,15-Octahydrodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl)pyrrolidine](/img/structure/B8234075.png)
